molecular formula C10H8BrNO3 B1414158 2-Bromo-4-cyano-5-methoxyphenylacetic acid CAS No. 1805187-83-0

2-Bromo-4-cyano-5-methoxyphenylacetic acid

Cat. No.: B1414158
CAS No.: 1805187-83-0
M. Wt: 270.08 g/mol
InChI Key: MSVZJYUBECHWMP-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-methoxyphenylacetic acid is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol. It belongs to the family of phenylacetic acids and is characterized by a white crystalline powder appearance. This compound is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-5-methoxyphenylacetic acid typically involves the bromination of 4-cyano-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-5-methoxyphenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyano-5-methoxyphenylacetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

    2-Bromo-4-methoxyphenylacetic acid: Similar structure but lacks the cyano group.

    4-Bromo-3,5-dimethoxybenzoic acid: Contains additional methoxy groups.

    3-Bromo-2-methylbenzoic acid: Different substitution pattern on the benzene ring.

Uniqueness: 2-Bromo-4-cyano-5-methoxyphenylacetic acid is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-cyano-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-6(4-10(13)14)8(11)2-7(9)5-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZJYUBECHWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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